N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide, also known as BPN14770, is a novel drug compound that has gained attention for its potential therapeutic uses. It belongs to the class of small-molecule drugs and has been shown to have promising results in preclinical studies for various neurological disorders.
Wirkmechanismus
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide increases cAMP levels, which is known to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have several biochemical and physiological effects in animal models. It increases levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function. It also reduces levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide is its ability to cross the blood-brain barrier, which allows it to exert its effects directly in the brain. However, its efficacy and safety in humans are still being studied, and more research is needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is its potential use in combination with other drugs for the treatment of Alzheimer's disease. Additionally, more research is needed to determine the optimal dosage and dosing regimen for N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide in humans.
Synthesemethoden
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide is synthesized through a multi-step process that involves the reaction of 2-aminonicotinic acid with 2-amino-5-bromo-1,3-benzoxazole in the presence of a coupling agent. The resulting intermediate is then reacted with 3-bromoaniline to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide has been studied extensively for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and Rett syndrome. It has been shown to improve cognitive function and memory in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-18(14-6-4-10-20-12-14)21-15-7-3-5-13(11-15)19-22-16-8-1-2-9-17(16)24-19/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWNSTVBGPAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808432 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.